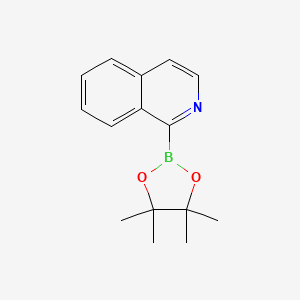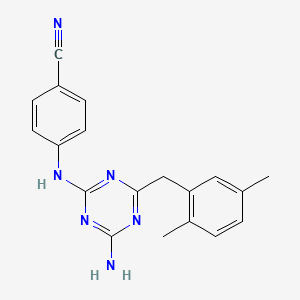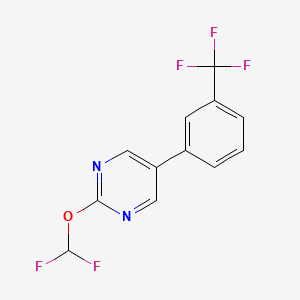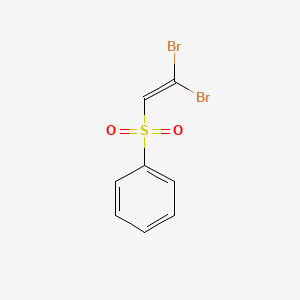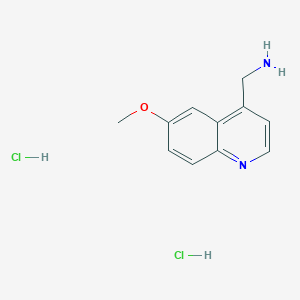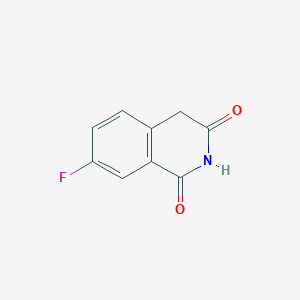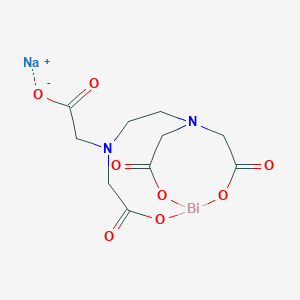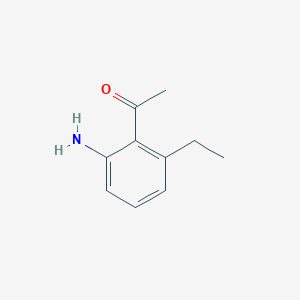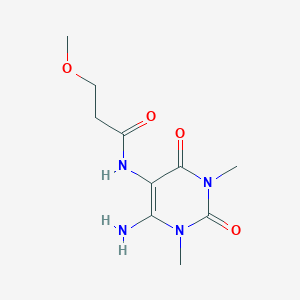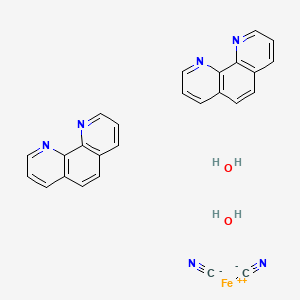![molecular formula C22H13BrO B13123762 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is a complex organic compound that features a bromonaphthalene moiety attached to a dibenzofuran structure. This compound is part of the dibenzofuran family, which is known for its aromatic properties and stability. Dibenzofurans are often used in various scientific and industrial applications due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan typically involves the bromination of naphthalene followed by a coupling reaction with dibenzofuran. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, 1-bromodibenzo[b,d]furan can be reacted with 4-bromonaphthalene in the presence of a palladium catalyst and a suitable base in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include 1,4-dioxane and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives .
Aplicaciones Científicas De Investigación
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Pharmaceutical Research: Investigated for its potential as a building block in drug synthesis.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan involves its interaction with various molecular targets. In organic electronics, its electroluminescent properties are due to the efficient π-conjugation and suppression of vibrational relaxation, resulting in narrowband emission . In pharmaceutical research, its mechanism of action would depend on the specific biological target it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and aromatic properties.
2-(4-Bromophenyl)dibenzo[b,d]furan: A similar compound with a bromophenyl group instead of a bromonaphthalene group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with similar structural properties.
Uniqueness
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties compared to other dibenzofuran derivatives. This uniqueness makes it valuable in specific applications such as organic electronics and material science.
Propiedades
Fórmula molecular |
C22H13BrO |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
2-(4-bromonaphthalen-1-yl)dibenzofuran |
InChI |
InChI=1S/C22H13BrO/c23-20-11-10-15(16-5-1-2-6-17(16)20)14-9-12-22-19(13-14)18-7-3-4-8-21(18)24-22/h1-13H |
Clave InChI |
CDSSXMNLOHOPKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
